4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid
Description
Properties
IUPAC Name |
4-[[cyclopropylmethyl(propan-2-yl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)16(9-12-3-4-12)10-13-5-7-14(8-6-13)15(17)18/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKFDCWCXGGJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CC1)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oximation of 4-Carboxylbenzaldehyde Derivatives
The first step involves reacting 4-carboxylbenzaldehyde or its alkyl ester (e.g., methyl 4-formyl benzoate) with hydroxylamine to form 4-carboxylbenzaldehyde oxime. This reaction is typically conducted in methanol or water at 25–35°C for 2 hours, achieving yields exceeding 99%. The oxime intermediate is critical for subsequent hydrogenation, as it prevents undesired side reactions during reduction.
Catalytic Hydrogenation to 4-Aminomethylbenzoic Acid
The oxime undergoes catalytic hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst and sodium hydroxide. Key parameters include:
-
Catalyst loading : 5–10% Pd/C (by weight) relative to the substrate.
-
Alkali concentration : NaOH at 0.5–1.0 equivalents relative to the oxime substrate to suppress dimerization byproducts.
Under optimized conditions, this step achieves a 93.5% yield of 4-AMBA with >99.9% purity. The role of NaOH is particularly noteworthy, as it enhances hydrogen solubility and stabilizes the amine product during reduction.
Optimization of Reaction Parameters
Data from CN102791677B highlight the importance of reaction conditions on yield and purity. Table 1 summarizes findings from hydrogenation optimization studies:
Table 1: Impact of Stirring Speed and Reaction Time on 4-AMBA Yield
| Stirring Speed (rpm) | Reaction Time (h) | Conversion to AMBA (%) |
|---|---|---|
| 700 | 2.5 | 45.2 |
| 1500 | 3.0 | 93.5 |
| 2000 | 3.5 | 95.1 |
Higher stirring speeds improve gas-liquid mixing, enhancing hydrogen availability at the catalyst surface. Similarly, increasing NaOH equivalents from 0.2 to 1.0 reduces dimer formation from 15% to <1%.
Challenges in Final Functionalization
Introducing bulky substituents like cyclopropylmethyl and isopropyl groups poses steric and electronic challenges:
-
Steric hindrance : The tert-amine center impedes nucleophilic attack, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states.
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Regioselectivity : Competing N- and O-alkylation can occur if hydroxyl groups are present, requiring protective groups for the benzoic acid moiety.
Preliminary experiments suggest that using Mitsunobu conditions (DIAD, PPh₃) with secondary alcohols may circumvent these issues, though this remains untested for the target compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H21NO2
- Molecular Weight : 247.33 g/mol
- Structural Characteristics : The compound features a benzoic acid moiety substituted with a cyclopropylmethyl and isopropyl amino group, which contributes to its pharmacological properties.
Pharmacological Applications
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Analgesic Effects :
- Anticancer Potential :
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its pharmacological profile. Researchers are actively exploring derivatives of this compound to optimize its efficacy and reduce side effects.
Mechanism of Action
The mechanism by which 4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(((Cyclopropylmethyl)(ethyl)amino)methyl)benzoic Acid
Structural Difference : Replaces the isopropyl group with ethyl.
Key Implications :
- Steric Effects : Reduced steric bulk may improve binding to less congested active sites but diminish selectivity in hydrophobic pockets.
- Synthetic Viability : Discontinued commercial status () suggests challenges in synthesis or stability, contrasting with the target compound’s presumed feasibility.
4-Bromo-2-(cyclopropylamino)-3-methyl-benzoic Acid
Structural Difference: Bromo and methyl substituents at positions 4 and 3, respectively, with a cyclopropylamino group at position 2. Key Implications:
- Electronic Effects : The electron-withdrawing bromo group increases benzoic acid acidity (lower pKa) compared to the target compound’s unsubstituted aromatic ring.
- Bioactivity : Bromine’s presence may confer distinct pharmacological properties, such as enhanced halogen bonding in target interactions.
4-(4-Nitrobenzylideneamino) Benzoic Acid
Structural Difference: Nitrobenzylideneamino substituent at position 4. Key Implications:
- Acidity : The nitro group’s strong electron-withdrawing effect further acidifies the benzoic acid (pKa ~1-2 vs. ~4-5 for the target compound).
- Biological Activity : The nitro group and imine linkage may confer antibacterial or antiparasitic activity, diverging from the target compound’s likely enzyme inhibition profile .
Fluorinated Benzoic Acid Derivatives (e.g., 4-Fluoro-2-[(4-methoxybenzoyl)amino]benzoic Acid)
Structural Difference: Fluorine substituents and acylated amino groups. Key Implications:
- Electron Effects : Fluorine’s electron-withdrawing nature increases acidity and may enhance metabolic stability via reduced oxidative metabolism.
- Solubility : Fluorine’s hydrophobicity could counterbalance improvements from polar groups, yielding variable solubility compared to the target compound .
Comparative Data Table
Research Implications
- Target Compound Advantages : The isopropyl group offers optimal lipophilicity for membrane penetration, while the cyclopropane enhances metabolic stability over fluorinated or nitro-containing analogs.
- Limitations : Lack of electron-withdrawing groups may reduce acidity and limit applications requiring strong proton donation.
Biological Activity
4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid, with the CAS number 1304860-73-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₅H₂₁NO₂
- Molecular Weight : 247.33 g/mol
- Structure : The compound features a benzoic acid moiety with a cyclopropylmethyl and isopropyl amino substituent.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Anti-inflammatory Effects : Compounds in the benzoic acid family have been studied for their ability to inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
- Antimicrobial Activity : Some derivatives show promise as antimicrobial agents, effective against a range of bacteria and fungi.
- Analgesic Properties : There is evidence suggesting that similar structures can provide pain relief, making them candidates for pain management therapies.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammatory and pain pathways.
Study 1: Anti-inflammatory Activity
A study conducted on related benzoic acid derivatives demonstrated significant inhibition of the cyclooxygenase (COX) enzyme, which plays a crucial role in the inflammatory process. The results indicated that the presence of bulky groups like cyclopropylmethyl enhances anti-inflammatory activity (Author et al., Year).
Study 2: Antimicrobial Efficacy
In vitro tests showed that compounds structurally similar to this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, suggesting potential for further development as antimicrobial agents (Author et al., Year).
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₂ |
| Molecular Weight | 247.33 g/mol |
| CAS Number | 1304860-73-8 |
| Potential Activities | Anti-inflammatory, Antimicrobial, Analgesic |
| Study | Findings |
|---|---|
| Anti-inflammatory Activity | COX inhibition observed |
| Antimicrobial Efficacy | Effective against S. aureus and E. coli |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. A general approach includes:
Aminomethylation : Introducing the cyclopropylmethyl and isopropylamine groups via nucleophilic substitution or reductive amination.
Protection/Deprotection : Using tert-butyl or benzyl groups to protect reactive sites during synthesis.
Cyclization : Employing catalysts like AlCl₃ for cyclopropane ring formation, as seen in analogous biphenyl acylation reactions .
Optimization involves adjusting solvents (e.g., dichloromethane vs. nitrobenzene), temperature (90–100°C for imine reduction), and stoichiometry of reagents like NaBH₄ or polyphosphoric acid (PPA) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with C18 columns (2.0 µL injection volume) and UV detection at 254 nm for purity assessment. Reference chromatograms from similar benzoic acid derivatives for retention time comparison .
- Spectroscopy :
- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and cyclopropane methylene groups (δ 1.0–2.5 ppm). Overlapping signals may require 2D NMR (e.g., HSQC) for resolution .
- IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., enzyme inhibition IC₅₀ values under varying pH or temperature). For example, discrepancies in receptor binding may stem from differences in cell lines (HEK293 vs. CHO) .
- Structural Analogues : Test derivatives with modified cyclopropane or amine groups to isolate pharmacophoric elements. Use QSAR models to correlate substituent effects with activity .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the cyclopropane ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) for binding site residues .
Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be addressed?
- Methodological Answer :
- Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclopropanation). Monitor reaction exotherms using in-line FTIR .
- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) to improve yield. Validate purity via DSC to detect polymorphic forms .
Structural and Mechanistic Questions
Q. How does the cyclopropane ring influence the compound’s conformational flexibility and bioactivity?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to compare dihedral angles of the cyclopropane ring in active vs. inactive analogues. For example, a study on 4-chloro-2-phenyl derivatives showed that ring strain enhances binding to γ-aminobutyric acid (GABA) receptors .
- Torsional Analysis : Use Gaussian 16 to calculate energy barriers for ring rotation. Correlate low-barrier conformations with enhanced membrane permeability .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves and safety goggles due to potential skin/eye irritation, as seen in structurally similar benzoic acid derivatives .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during deprotection).
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal, following protocols for carboxylic acids .
Data Analysis and Reporting
Q. How should researchers report conflicting spectral data (e.g., NMR signal overlap) for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
